molecular formula C14H15BrClNO5 B103270 (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol CAS No. 17016-46-5

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol

Numéro de catalogue: B103270
Numéro CAS: 17016-46-5
Poids moléculaire: 392.63 g/mol
Clé InChI: ZMYJTGDNFZJYFN-MFWXUWBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol is a halogenated indole glycoside characterized by a stereochemically complex oxane (tetrahydropyran) core. Its structure includes:

  • A 5-bromo-4-chloro-substituted indole moiety linked via an ether bond at the 3-position.
  • A 6-methyloxane ring with hydroxyl groups at the 3, 4, and 5 positions, conferring high polarity.
  • Molecular formula: C₁₉H₂₂BrClNO₇ (calculated based on structural features).

The bromine and chlorine substituents likely enhance lipophilicity and influence bioactivity compared to non-halogenated analogs.

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.

Mode of Action

5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to yield 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to form an intensely blue product .

Biochemical Pathways

The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase is part of the lac operon pathway . This pathway is crucial in bacterial colonies for the metabolism of lactose. The blue product formed from the cleavage of the compound is used in blue-white selection of recombinant bacterial colonies with the lac+ genotype .

Pharmacokinetics

Its solubility in dmf and methanol suggests that it may have good bioavailability

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase results in the formation of a blue product . This color change is visually detectable and is used in molecular biology techniques such as gene expression analysis and reporter gene analysis .

Action Environment

The action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of beta-galactosidase and thus the efficacy of the compound. The compound is typically stored at -20°C , suggesting that it may be stable under cold conditions

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-galactosidase . The enzyme cleaves the glycosidic bond of the compound, leading to the production of a blue product that can be visually detected . This property makes 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside a valuable tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .

Cellular Effects

The cellular effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily observed through its interaction with β-galactosidase . The cleavage of the compound by the enzyme leads to a change in color, which can be used to visually identify specific cellular processes, such as the activity of the lac operon .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside involves its cleavage by the enzyme β-galactosidase . This cleavage results in the production of a blue product, which can be visually detected . This mechanism allows for the use of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside as a tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside in laboratory settings are primarily related to its stability and degradation . The compound is stable under normal conditions and can be stored at −20°C . The degradation of the compound is primarily due to the action of β-galactosidase, which cleaves the compound to produce a blue product .

Metabolic Pathways

The metabolic pathways involving 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily related to its role as a substrate for the enzyme β-galactosidase . The enzyme cleaves the compound, leading to the production of a blue product .

Activité Biologique

The compound (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol , with CAS number 7240-90-6 , is a notable chemical in biochemical research due to its diverse biological activities. This compound is recognized as a substrate for β-galactosidase and has applications in molecular biology, particularly in the detection of β-galactosidase-positive clones.

The molecular formula of this compound is C14H15BrClNO6C_{14}H_{15}BrClNO_6, with a molecular weight of approximately 408.63 g/mol . It is typically available in a purity of around 95% and is soluble in organic solvents such as DMF (dimethylformamide) and methanol.

PropertyValue
Molecular FormulaC14H15BrClNO6
Molecular Weight408.63 g/mol
CAS Number7240-90-6
Purity≥ 95%
SolubilitySoluble in DMF and methanol

The primary biological activity of this compound arises from its role as a substrate for the enzyme β-galactosidase . The cleavage of the compound by β-galactosidase leads to the formation of a colored product that can be easily detected visually. This property is widely utilized in molecular biology for blue-white screening of recombinant bacterial colonies.

Mode of Action

  • Substrate Interaction : The compound acts as a substrate for β-galactosidase.
  • Color Development : Upon enzymatic cleavage, it produces a blue chromogenic product that indicates the presence of β-galactosidase activity.

Biological Applications

  • Molecular Biology : Used extensively for detecting β-galactosidase activity in cloning experiments.
  • Histochemistry : Serves as an indicator for identifying bacterial colonies or phage plaques that express β-galactosidase.

Study 1: Detection of Recombinant Clones

In a study aimed at evaluating the effectiveness of various substrates for β-galactosidase, researchers found that this compound produced a more intense blue color compared to traditional substrates like X-Gal. This enhanced visibility aids in the rapid identification of successful transformations in cloning experiments.

Study 2: Enzymatic Activity Assessment

Another research effort focused on quantifying the enzymatic activity using this compound as a substrate. The results indicated that variations in temperature and pH significantly affected the rate of color development, highlighting the importance of optimizing assay conditions for accurate measurements.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the indol-3-yloxy glycosidic linkage in this compound?

The synthesis of the indole-ether glycosidic bond typically involves coupling a halogenated indole derivative (e.g., 5-bromo-4-chloro-1H-indol-3-ol) with a protected sugar moiety under Mitsunobu or Ullmann-type conditions. For example, triazine-mediated coupling (as described for similar oxadiazole derivatives) can optimize regioselectivity . Post-coupling, sequential deprotection steps (e.g., acetyl or silyl group removal) are required to yield the final triol structure. Purity (>95%) should be confirmed via HPLC post-synthesis .

Q. How can researchers confirm the stereochemical configuration of the oxane ring and indole substituents?

X-ray crystallography is the gold standard for absolute stereochemical determination. If crystals are unavailable, 2D NMR (e.g., NOESY or ROESY) can identify spatial proximity between protons, such as correlations between the indole H-3 and oxane H-2. Additionally, comparative analysis of experimental vs. calculated optical rotation or electronic circular dichroism (ECD) spectra can validate configurations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., indole aromatic protons at δ 7.2–7.8 ppm) and glycosidic linkage confirmation (e.g., anomeric proton at δ 4.8–5.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., expected [M+H]+^+ for C14_{14}H16_{16}BrClNO6_6).
  • IR : Stretching frequencies for -OH (3200–3600 cm1^{-1}) and C-O-C (1100–1250 cm1^{-1}) validate functional groups .

Q. What storage conditions are optimal to prevent hydrolysis of the glycosidic bond?

Store the compound in airtight containers under inert gas (N2_2 or Ar) at -20°C. Desiccants (e.g., silica gel) minimize moisture exposure, which can hydrolyze the ether linkage. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. How can competing substitution pathways during indole functionalization be mitigated?

The presence of bromo and chloro groups on the indole ring may lead to undesired cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). To suppress this:

  • Use sterically hindered bases (e.g., 2,6-lutidine) to favor O-glycosylation over N-alkylation.
  • Employ low-temperature conditions (-20°C) and slow reagent addition to control reactivity .

Q. How should conflicting NMR data between theoretical predictions and experimental results be resolved?

Discrepancies in 13C^{13}\text{C}-NMR shifts (e.g., oxane C-2 vs. C-3) may arise from solvent effects or dynamic conformational changes. Solutions include:

  • DFT calculations (e.g., B3LYP/6-31G*) to model solvent-polarity-dependent shifts.
  • Variable-temperature NMR to identify conformational equilibria (e.g., chair vs. boat oxane forms) .

Q. What strategies stabilize the compound under physiological conditions for in vitro assays?

The glycosidic bond is prone to enzymatic hydrolysis in biological media. Stabilization approaches include:

  • Co-incubation with β-glucosidase inhibitors (e.g., conduritol B epoxide).
  • Formulation in DMSO/PBS (pH 7.4) with 0.1% BSA to reduce non-specific binding .

Q. How can structure-activity relationships (SAR) be explored for the indole and oxane moieties?

  • Indole modifications : Synthesize analogs with varying halogens (e.g., fluoro instead of bromo) to assess electronic effects on target binding.
  • Oxane substitutions : Replace the 6-methyl group with -CH2_2OH or -CF3_3 to study steric and polarity impacts. Biological assays (e.g., enzyme inhibition) paired with molecular docking can validate SAR hypotheses .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Solubility variations (e.g., DMSO vs. water) may stem from polymorphic forms or residual solvents. Standardize protocols:

  • Use saturated solutions with equilibration (>24 hrs) and nephelometry for quantification.
  • Cross-validate with computational methods (e.g., Hansen solubility parameters) .

Q. Why do toxicity profiles differ between in silico predictions and in vivo data?

Computational models (e.g., ProTox-II) may underestimate metabolites like brominated indole oxides. Mitigation steps:

  • Conduct LC-MS/MS metabolite identification in hepatic microsomes.
  • Refine QSAR models using experimental LD50_{50} data from zebrafish or rodent studies .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Bioactivity Comparison

Compound Name & Structure Molecular Formula Key Substituents/Features Bioactivity/Applications Source/Reference
(2S,3R,4S,5R,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol (Target Compound) C₁₉H₂₂BrClNO₇ 5-Bromo-4-chloroindole; 6-methyloxane triol Not explicitly stated (likely research use) N/A
Indican [(2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol] C₁₄H₁₇NO₇ Unsubstituted indole; hydroxymethyl oxane triol Laboratory research; natural precursor
Sotagliflozin [(2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol] C₂₁H₂₅ClO₅S Chlorophenyl; ethoxybenzyl; methylthio group SGLT inhibitor; FDA-approved for diabetes
Compound 2a () Not fully specified Chroman-7-yl oxy; phenylhydrazono group; dihydroxy tetrahydro-2H-pyran Synthetic intermediate
Complex Flavonoid () C₆₀H₆₂O₂₄ Multiple benzofuran and hydroxyphenyl groups Broad bioactivity (e.g., antioxidant)

Key Differences and Implications

Halogenation Effects

  • The 5-bromo-4-chloro substituents on the target compound’s indole ring increase steric bulk and electron-withdrawing effects compared to Indican’s unsubstituted indole. This likely enhances binding affinity to hydrophobic targets (e.g., enzymes or receptors) but may reduce aqueous solubility .
  • In contrast, Sotagliflozin () uses a 4-chloro-3-(4-ethoxybenzyl)phenyl group to achieve selective SGLT inhibition, demonstrating how halogenation and aromatic substitution patterns dictate target specificity .

Sugar Core Modifications

  • Sotagliflozin replaces the oxane’s hydroxyl groups with a methylthio moiety, drastically changing pharmacokinetics (e.g., oral bioavailability) .

Bioactivity Profiles

  • Indican is a natural precursor to indoxyl, with applications in dye synthesis and laboratory research .
  • Sotagliflozin ’s clinical success highlights the importance of optimizing substituents for therapeutic efficacy, suggesting that the target compound’s halogenation could be explored for similar applications .

Propriétés

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJTGDNFZJYFN-MFWXUWBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17016-46-5
Record name beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.